7-Indolizinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolizine-7-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C9H6N2. It belongs to the indolizine family, which is known for its unique structural and chemical properties. Indolizine-7-carbonitrile has garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolizine-7-carbonitrile typically involves the cyclization of pyridine derivatives. One common method is the reaction of pyridine-2-carbaldehyde with 4-bromobut-2-enenitrile in the presence of a base such as potassium carbonate (K2CO3) in dry dimethylformamide (DMF) at elevated temperatures (around 70°C) for several hours . This one-pot tandem reaction yields indolizine-7-carbonitrile in moderate to good yields.
Industrial Production Methods: While specific industrial production methods for indolizine-7-carbonitrile are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing cost-effective reagents to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Indolizine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the indolizine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are frequently used.
Major Products Formed:
Oxidation: Indolizine N-oxides.
Reduction: Hydrogenated indolizine derivatives.
Substitution: Halogenated or azido-substituted indolizines.
Scientific Research Applications
Indolizine-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Mechanism of Action
The mechanism of action of indolizine-7-carbonitrile and its derivatives involves interactions with specific molecular targets and pathways. For instance, some indolizine derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. Others may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Indole: Another nitrogen-containing heterocycle with a similar structure but different reactivity and biological activities.
Pyrrole: A five-membered nitrogen-containing ring that shares some chemical properties with indolizine.
Quinoline: A bicyclic compound with a nitrogen atom, similar to indolizine but with different applications and reactivity.
Uniqueness of Indolizine-7-Carbonitrile: Indolizine-7-carbonitrile stands out due to its unique combination of a fused bicyclic structure and a cyano group at the 7-position. This structural feature imparts distinct electronic properties and reactivity, making it a valuable scaffold for the development of novel compounds with diverse applications.
Properties
Molecular Formula |
C9H6N2 |
---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
indolizine-7-carbonitrile |
InChI |
InChI=1S/C9H6N2/c10-7-8-3-5-11-4-1-2-9(11)6-8/h1-6H |
InChI Key |
AJVPTLBUAVMNHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CC(=CC2=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.